3,6-Difluoro-2-methoxybenzyl bromide
Description
Significance of Fluorinated Organic Compounds in Academic Research
Role of Fluorine in Modulating Chemical Reactivity
Fluorine is the most electronegative element, and its incorporation into an organic scaffold imparts significant electronic changes. nih.gov The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which enhances the thermal and metabolic stability of molecules. hymasynthesis.comwikipedia.org This stability is often exploited by medicinal chemists to block metabolic pathways, thereby increasing a drug's bioavailability and half-life. sigmaaldrich.com
Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity and basicity of nearby functional groups, which can be critical for modulating a molecule's interaction with biological targets like enzymes and receptors. synquestlabs.com For instance, the presence of fluorine can alter the pKa of a compound, influencing its absorption and distribution in biological systems. nih.gov The strategic placement of fluorine can also induce conformational changes in a molecule, locking it into a bioactive shape that enhances its potency. sigmaaldrich.com
Fluorinated Building Blocks as Strategic Intermediates in Complex Molecule Synthesis
The growing importance of fluorinated final products has driven the demand for versatile fluorinated building blocks. synquestlabs.comnih.gov These are relatively simple, functionalized organic molecules that already contain one or more fluorine atoms and can be readily incorporated into larger, more complex structures. synquestlabs.comnih.gov Using these intermediates simplifies the synthesis of complex fluorinated molecules, as it avoids the often harsh and challenging conditions required for direct fluorination at later stages. researchgate.netgoogle.com
Fluorinated building blocks are designed to be reactive and adaptable, serving as key components in a wide array of synthetic transformations. nih.gov Their use allows chemists to strategically introduce fluorine at specific positions within a target molecule, providing precise control over its final properties. This modular approach is fundamental to modern drug discovery and materials science. synquestlabs.com
Overview of Benzyl (B1604629) Halides in Organic Synthesis
Benzyl halides, such as benzyl bromide and benzyl chloride, are a class of organic compounds widely used as reagents in chemical synthesis. sigmaaldrich.combiomedres.us They consist of a benzene (B151609) ring attached to a halomethyl group (-CH₂X, where X is a halogen). sigmaaldrich.com
The reactivity of benzyl halides is a key feature of their utility. The carbon-halogen bond is susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), making them excellent benzylating agents. nih.gov This means they are frequently used to introduce the benzyl group (C₆H₅CH₂-) into molecules, often as a protecting group for alcohols and carboxylic acids. sigmaaldrich.com The benzyl carbocation, which can form as an intermediate in SN1 reactions, is notably stabilized by resonance with the aromatic ring, enhancing the reactivity of these compounds compared to simple alkyl halides. google.com
Beyond their role in protection chemistry, benzyl halides are precursors in a variety of carbon-carbon bond-forming reactions, including cross-coupling reactions catalyzed by transition metals. They are foundational building blocks for synthesizing a diverse range of more complex molecules.
Contextualizing 3,6-Difluoro-2-methoxybenzyl Bromide as a Polyfluorinated Benzyl Bromide
This compound stands as a prime example of a highly functionalized building block, integrating the distinct chemical characteristics of its constituent parts. As a polyfluorinated benzyl bromide, its reactivity and utility are shaped by the interplay between the benzyl bromide core and the substituents on the aromatic ring.
The synthesis of such a compound typically involves the bromination of the corresponding benzyl alcohol, in this case, 3,6-difluoro-2-methoxybenzyl alcohol. nih.gov This transformation can often be achieved using reagents like phosphorus tribromide (PBr₃). mdpi.com
The chemical behavior of this compound is influenced by several factors:
The Benzyl Bromide Moiety : This functional group makes the molecule a potent electrophile, ready to react with nucleophiles to form new bonds at the benzylic carbon.
Fluorine Atoms : The two fluorine atoms exert a powerful inductive electron-withdrawing effect. This effect can influence the reactivity of the benzylic carbon, potentially making it more susceptible to nucleophilic attack.
Methoxy (B1213986) Group : The methoxy (-OCH₃) group is an electron-donating group through resonance. Its position ortho to the benzyl bromide group, combined with the two flanking fluorine atoms, creates a unique electronic environment on the aromatic ring that can be exploited in further synthetic transformations.
This specific substitution pattern makes this compound a valuable intermediate for synthesizing complex, highly substituted aromatic compounds, particularly those targeted for applications in medicinal chemistry where the modulation of electronic and steric properties is crucial. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,4-difluoro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-8-5(4-9)6(10)2-3-7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWUUMHXFOAYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1CBr)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 3,6 Difluoro 2 Methoxybenzyl Bromide
Nucleophilic Substitution Reactions at the Benzylic Center
Benzylic halides are well-known to exhibit borderline behavior, often capable of reacting through both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. ucalgary.caresearchgate.net The preferred mechanism for 3,6-difluoro-2-methoxybenzyl bromide is dictated by a delicate balance between carbocation stability, steric hindrance at the reaction center, and external factors such as the nature of the nucleophile and solvent. libretexts.org
The SN1 mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate as the rate-determining step. byjus.comlibretexts.orgmasterorganicchemistry.com The facility of an SN1 reaction is therefore directly dependent on the stability of this intermediate. In the case of this compound, dissociation of the bromide ion would yield the 3,6-difluoro-2-methoxybenzyl carbocation.
The stability of this carbocation is influenced by competing electronic effects from the ring substituents:
Stabilizing Effect: The methoxy (B1213986) group at the C-2 (ortho) position exerts a powerful, stabilizing +M (mesomeric or resonance) effect. The lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring and onto the benzylic carbon, effectively dispersing the positive charge. kiku.dkquora.com This resonance stabilization is a key factor that makes benzylic systems, especially those with electron-donating groups, susceptible to SN1 reactions. quora.comlumenlearning.com
Destabilizing Effect: The fluorine atoms at the C-3 (meta) and C-6 (ortho) positions are highly electronegative and exert strong -I (inductive) effects, withdrawing electron density from the ring and the benzylic center. This effect tends to destabilize the carbocation by intensifying the positive charge.
While the inductive withdrawal from two fluorine atoms is significant, the resonance donation from an ortho-methoxy group is generally a very potent stabilizing force. nih.gov Therefore, it is expected that the 3,6-difluoro-2-methoxybenzyl carbocation possesses sufficient stability to be formed, allowing for an SN1 pathway, particularly under favorable conditions like the use of a polar protic solvent and a weak nucleophile. byjus.com
The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack). masterorganicchemistry.com The rate of this reaction is sensitive to both electronic factors and steric hindrance around the reaction center. researchgate.netnih.gov
For this compound, several factors influence its propensity to react via an SN2 mechanism:
Substrate Class: As a primary benzylic halide, the carbon atom bearing the bromine is relatively unhindered, which generally favors the SN2 pathway. ucalgary.ca
Steric Effects: The presence of substituents at both ortho positions (C-2 methoxy and C-6 fluoro) introduces steric bulk near the reaction site. numberanalytics.com This can impede the trajectory of the incoming nucleophile, potentially slowing the rate of an SN2 reaction compared to unsubstituted benzyl (B1604629) bromide. libretexts.org
Electronic Effects: The strong electron-withdrawing inductive effects of the two fluorine atoms make the benzylic carbon more electrophilic (i.e., more positive in character). This enhanced electrophilicity increases its attraction to an incoming nucleophile, which can accelerate the SN2 reaction.
Given the competing factors, this compound is a classic example of a substrate at the SN1/SN2 borderline. ucalgary.calibretexts.org The reaction outcome can be effectively steered toward one mechanism over the other by careful selection of the reaction conditions.
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMF) |
| Substrate | Stabilized carbocation (ortho-methoxy) | Primary halide, electron-withdrawing groups |
This table presents the expected influence of reaction conditions on the mechanistic pathway for this compound, based on general principles of nucleophilic substitution reactions. libretexts.orgbyjus.commasterorganicchemistry.com
Strong, anionic nucleophiles in polar aprotic solvents will strongly favor the SN2 pathway. Conversely, solvolysis in a polar protic solvent with no strong nucleophile present will favor the SN1 pathway.
Benzyl ethers are commonly used as protecting groups for alcohols due to their general stability and the various methods available for their removal. uwindsor.caorganic-chemistry.orgmasterorganicchemistry.com The para-methoxybenzyl (PMB) ether is a particularly popular variant because the methoxy group facilitates oxidative cleavage under mild conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov
This compound could be used to install a "difluoro-methoxybenzyl" (DFMB) protecting group. The electronic properties of this group would be expected to confer different stability compared to the standard PMB group.
| Property | p-Methoxybenzyl (PMB) Group | 3,6-Difluoro-2-methoxybenzyl (DFMB) Group (Predicted) |
| Installation | Williamson ether synthesis with PMB-Cl or PMB-Br. organic-chemistry.org | Williamson ether synthesis with DFMB-Br. |
| Acid Stability | Moderately stable; cleaved by strong acids. | More stable due to electron-withdrawing fluorine atoms reducing the basicity of the ether oxygen. |
| Oxidative Cleavage | Readily cleaved by DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net | Cleavage conditions would likely need to be adjusted. The fluorine atoms alter the oxidation potential of the ring, potentially requiring harsher conditions for cleavage. |
| Hydrogenolysis | Cleaved by H₂/Pd-C. organic-chemistry.org | Cleaved by H₂/Pd-C. |
This table provides a comparative analysis of the known properties of the PMB protecting group and the predicted properties of a hypothetical DFMB protecting group.
The altered stability profile of a DFMB protecting group could make it a useful orthogonal protecting group in complex multi-step syntheses where the differential stability of benzyl-type ethers is required.
Cross-Coupling Reactions Utilizing the Bromide Moiety
The carbon-bromine bond in this compound makes it an excellent electrophilic partner in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method that couples an organohalide with an organoboron species (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. yonedalabs.com Benzyl halides are effective electrophiles in this reaction, enabling the synthesis of diarylmethane structures. nih.govacs.org
The reaction with this compound would proceed through a standard catalytic cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl bromide to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final diarylmethane product and regenerating the Pd(0) catalyst. yonedalabs.com
The electronic nature of the substituted benzyl bromide can influence the reaction. The electron-withdrawing fluorine atoms may facilitate the initial oxidative addition step. The reaction is known to tolerate a wide range of functional groups on both coupling partners. nih.gov
| Component | Example Reagents/Conditions |
| Electrophile | This compound |
| Nucleophile | Arylboronic acid (e.g., Phenylboronic acid) or Aryltrifluoroborate salt |
| Palladium Catalyst | PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂ |
| Ligand | dppf, SPhos, RuPhos |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ |
| Solvent System | THF/H₂O, Dioxane/H₂O, 2-MeTHF |
| Temperature | 70-100 °C |
This table outlines typical conditions for the Suzuki-Miyaura cross-coupling of benzyl bromides, which would be applicable to this compound. nih.govnih.gov These conditions allow for the efficient synthesis of highly functionalized diarylmethane compounds. rsc.org
Negishi Cross-Coupling with Organozinc Reagents
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide. nih.govresearchgate.netunits.it For a substrate like this compound, this reaction would involve the coupling of the benzylic position with an organozinc reagent. The presence of fluorine and methoxy substituents on the aromatic ring could influence the electronic properties of the substrate, potentially affecting the rate and efficiency of the oxidative addition step in the catalytic cycle. Generally, electron-withdrawing groups can sometimes hinder this step.
A hypothetical Negishi coupling involving this compound is presented in the table below. The data is illustrative and not based on published experimental results.
Hypothetical Data Table for Negishi Cross-Coupling
| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PhZnCl | Pd(PPh₃)₄ | PPh₃ | THF | 60 | N/A |
| 2 | (CH₂=CH)ZnBr | NiCl₂(dppe) | dppe | DMF | 80 | N/A |
N/A: Not available from published sources.
Buchwald-Hartwig Amination (for related aryl halides)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine. nih.govwikipedia.orgnih.govsemanticscholar.orgresearchgate.net While this reaction is most commonly applied to aryl halides, its application to benzyl halides is also known. In the context of this compound, this reaction would lead to the corresponding benzylamine. The steric hindrance from the ortho-methoxy group and the electronic effects of the fluorine atoms would be key factors in determining the success of the coupling. The choice of phosphine (B1218219) ligand is often crucial in overcoming steric and electronic challenges in Buchwald-Hartwig aminations. nih.govwikipedia.org
Heck Reactions and Variants
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.orgnih.gov When applied to benzyl halides, the reaction typically yields substituted stilbenes or other vinylated aromatic compounds. The success of a Heck reaction with this compound would depend on factors such as the choice of palladium catalyst, base, and the nature of the alkene coupling partner. The electron-donating methoxy group and the electron-withdrawing fluorine atoms present a unique electronic environment that could influence the regioselectivity and stereoselectivity of the reaction.
Copper-Promoted Cross-Couplings
Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netrsc.orgnih.govfrontiersin.org These reactions can be used to couple benzyl bromides with a variety of nucleophiles, including organoboron reagents, amines, and thiols. For this compound, a copper-promoted coupling could provide access to a range of derivatives. The specific reaction conditions, including the copper source, ligand, and base, would need to be optimized to achieve efficient coupling.
Nickel-Catalyzed Cross-Couplings (e.g., Fluorosulfonylation, Reductive Cross-Electrophile Coupling)
Nickel catalysis has emerged as a powerful tool for a variety of cross-coupling reactions, often exhibiting unique reactivity compared to palladium. rsc.orgchemrxiv.orgresearchgate.netnih.govnih.govrsc.orgchemrxiv.orgresearchgate.net
Fluorosulfonylation: Nickel-catalyzed fluorosulfonylation of benzyl bromides is a method to introduce the synthetically valuable sulfonyl fluoride (B91410) group. nih.gov This transformation, if applied to this compound, would yield 3,6-difluoro-2-methoxybenzylsulfonyl fluoride. The reaction typically involves a source of sulfur dioxide and a fluoride source.
Reductive Cross-Electrophile Coupling: This class of reactions allows for the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. rsc.orgchemrxiv.orgnih.govnih.govrsc.orgresearchgate.net A potential application for this compound would be its coupling with an aryl bromide to form a diarylmethane derivative. The chemoselectivity of the nickel catalyst to differentiate between the two electrophiles would be a critical aspect of this reaction.
Radical Reactions Involving the Benzylic Bromide
Photoredox Catalysis for Benzylic Radical Generation
Visible-light photoredox catalysis has become a prominent method for the generation of radicals under mild conditions. nih.govnih.govresearchgate.netresearchgate.netacs.org Benzyl bromides are excellent precursors for benzylic radicals via single-electron reduction by an excited photocatalyst. The resulting 3,6-difluoro-2-methoxybenzyl radical could then participate in a variety of subsequent reactions, such as addition to alkenes or coupling with other radical species. The redox potential of this compound would be a key parameter in selecting an appropriate photocatalyst for efficient radical generation.
Iron-Catalyzed Radical Cross-Couplings
Iron-catalyzed cross-coupling reactions provide a cost-effective and environmentally friendly alternative to methods using precious metals. These reactions often proceed through radical intermediates, enabling the formation of carbon-carbon bonds with a variety of substrates. thieme-connect.de In the context of fluoroalkyl halides, iron catalysis can facilitate multicomponent radical cross-coupling reactions. nih.govacs.org For a compound like this compound, an iron catalyst, often in combination with a ligand such as TMEDA, could initiate the formation of a benzyl radical. thieme-connect.de
The general mechanism involves the reduction of an iron(III) or iron(II) precatalyst by a Grignard reagent to a low-valent iron species. This species then reacts with the benzyl bromide to generate the 3,6-difluoro-2-methoxybenzyl radical. This radical can then engage in various coupling pathways. For instance, in a three-component reaction involving an alkene (like a vinyl boronate) and a Grignard reagent, the benzyl radical would first add to the alkene, creating a new radical intermediate. researchgate.netnih.gov This intermediate is then trapped by the iron complex and undergoes reductive elimination with the organic group from the Grignard reagent to form the final product and regenerate the active iron catalyst. researchgate.net While iron(III) salts like FeCl₃ and FeBr₃ can be used, they may not provide optimal enantiocontrol in asymmetric variants compared to catalysts like Fe(acac)₃. nih.govacs.org The choice of solvent is also crucial, with ethereal solvents like THF being common. thieme-connect.de
Table 1: Representative Conditions for Iron-Catalyzed Cross-Coupling
| Component | Typical Reagent/Condition | Purpose |
|---|---|---|
| Iron Catalyst | Fe(acac)₃, FeCl₃ | Initiates radical formation |
| Ligand/Additive | TMEDA (N,N,N′,N′-tetramethylethylenediamine) | Suppresses side reactions and enhances reactivity |
| Reductant | Aryl or Alkyl Grignard Reagent (e.g., R-MgBr) | Reduces Fe precatalyst and acts as a nucleophile |
| Solvent | THF, Diethyl ether | Anhydrous conditions are essential |
| Temperature | 0 °C to 40 °C | Mild conditions are often sufficient |
Radical Cascade Cyclizations
Radical cascade cyclizations are powerful synthetic tools for constructing complex cyclic and heterocyclic molecules in a single step. mdpi.comresearchgate.net These reactions are initiated by the formation of a radical, which then undergoes a series of intramolecular additions to unsaturated bonds (alkenes, alkynes, or nitriles) before termination. For this compound, the initial step would be the generation of the 3,6-difluoro-2-methoxybenzyl radical, typically via a radical initiator or a photoredox catalyst.
If this radical is generated in a molecule containing an appropriately positioned unsaturated moiety (e.g., an allyloxy group on a connected aldehyde), it can undergo an intramolecular cyclization. mdpi.com For example, a 6-endo-trig cyclization could lead to the formation of a six-membered ring. researchgate.net Such strategies have been effectively used to synthesize fluoroalkyl-containing heterocycles. mdpi.com The process is advantageous as it avoids the isolation of intermediates and can build molecular complexity rapidly. mdpi.com The success of the cascade is dependent on the relative rates of the intramolecular cyclization versus competing intermolecular reactions.
Reactions Involving Organometallic Reagents for Carbon-Carbon Bond Formation
Organometallic reagents are fundamental in organic synthesis for creating new carbon-carbon bonds. Benzyl bromides, including this compound, are excellent precursors for forming such reagents or reacting with them.
Grignard Reactions
Grignard reagents (R-MgX) are highly reactive organomagnesium compounds that act as potent nucleophiles and strong bases. purdue.edusigmaaldrich.com The Grignard reagent of this compound would be formed by reacting it with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). researchgate.net
Once formed, this benzylmagnesium bromide derivative is a source of a carbanion that can attack a wide range of electrophiles. purdue.edu A primary application is the reaction with carbonyl compounds. mnstate.edu For instance, it will react with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols. sigmaaldrich.com The reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. purdue.eduresearchgate.net The presence of the fluorine and methoxy groups on the aromatic ring can influence the stability and reactivity of the Grignard reagent, but its fundamental reactivity pattern remains.
Table 2: Examples of Grignard Reactions
| Electrophile | Product Type |
|---|---|
| Formaldehyde | Primary Alcohol |
| Other Aldehydes | Secondary Alcohol |
| Ketones | Tertiary Alcohol |
| Esters | Tertiary Alcohol (after double addition) |
| Carbon Dioxide | Carboxylic Acid |
Barbier-Type Reactions
The Barbier reaction is a useful alternative to the Grignard reaction for coupling organic halides with carbonyl compounds. wikipedia.org The key difference is that the Barbier reaction is a one-pot process where the organometallic reagent is generated in situ in the presence of the electrophile (e.g., an aldehyde or ketone). wikipedia.org This is achieved by mixing the alkyl halide, the carbonyl compound, and a metal such as zinc, magnesium, indium, or tin. wikipedia.org
For this compound, a Barbier-type reaction would involve mixing it with a carbonyl compound and a metal like zinc dust. ias.ac.in This method is often more tolerant of functional groups and can sometimes be performed in aqueous media, making it a "greener" alternative. wikipedia.orgias.ac.in The organometallic species formed is unstable and reacts immediately, which can prevent side reactions that might occur during the separate preparation and storage of a Grignard reagent. wikipedia.org This approach has been successfully used for the synthesis of 3-hydroxy-3-alkyl-2-oxindoles from isatins. ias.ac.in
Regioselectivity and Stereoselectivity in Reactions
The substituents on the aromatic ring of this compound play a critical role in directing the outcome of its reactions. The fluorine atoms at positions 3 and 6, and the methoxy group at position 2, create an unsymmetrical electronic and steric environment that can lead to regioselectivity.
In reactions involving the aromatic ring itself, such as electrophilic or nucleophilic aromatic substitution, the positions of the substituents are crucial. For example, in reactions of related 3,6-disubstituted arynes, the fluorine atom has a strong directing effect, often favoring nucleophilic attack at the more linear and sterically accessible carbon of the aryne triple bond. jst.go.jp The methoxy group, while electron-donating by resonance, also has an inductive electron-withdrawing effect that can influence regioselectivity, sometimes competing with the directing effect of the fluorine. jst.go.jp
In reactions at the benzylic carbon, stereoselectivity can become a factor if a new chiral center is formed. For instance, in the addition of the corresponding Grignard reagent to a prochiral ketone, the facial selectivity of the attack could be influenced by the steric bulk of the ortho-methoxy group, potentially leading to a preference for one diastereomer over the other.
Impact of Fluorine and Methoxy Substituents on Reactivity and Reaction Pathways
The electronic properties of the fluorine and methoxy substituents have a profound impact on the reactivity of the benzylic C-Br bond and the molecule as a whole.
Fluorine Substituents: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong inductive electron-withdrawing effect. This effect deactivates the aromatic ring towards electrophilic substitution. It also influences the reactivity of the benzylic position. Studies on similar α,α-difluorobenzyl bromides have shown a dramatic decrease in the rate of S_N2 reactions compared to non-fluorinated analogues. researchgate.net This deceleration is attributed to the electrostatic repulsion between the fluorine atoms and the incoming nucleophile, as well as destabilization of the transition state. researchgate.net While the fluorines in this compound are on the ring and not directly on the benzylic carbon, their strong inductive effect withdraws electron density from the entire system, which can still influence the transition state energies of substitution reactions.
Methoxy Substituent: The methoxy group at the ortho position has opposing electronic effects. It is electron-donating through resonance (mesomeric effect) by donating a lone pair of electrons to the aromatic π-system. Simultaneously, it is electron-withdrawing through induction due to the electronegativity of the oxygen atom. In many reactions involving the aromatic ring, the resonance effect dominates, making the ring more electron-rich and activating it towards electrophilic substitution, particularly at the para position. The presence of an ortho-methoxy group can also enhance the reactivity and selectivity in certain nucleophilic fluorination reactions of related compounds. rsc.orgresearchgate.net
The combination of two strongly electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a complex electronic environment. The fluorine atoms tend to decrease the nucleophilicity of the aromatic ring and slow down S_N2 reactions at the benzylic carbon by inductively withdrawing electron density. Conversely, the methoxy group's resonance effect can partially counteract this deactivation. This interplay governs the compound's suitability for different reaction pathways, influencing whether radical, ionic, or organometallic routes are favored under specific conditions.
Applications of 3,6 Difluoro 2 Methoxybenzyl Bromide As a Synthetic Building Block
Construction of Complex Organic Molecules
This building block is instrumental in the synthesis of diverse and intricate molecular architectures, from novel aromatic systems to specialized organic acids.
The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.comnih.gov 3,6-Difluoro-2-methoxybenzyl bromide serves as a key electrophile for the alkylation of a variety of nucleophilic aromatic and heterocyclic systems. Reactions with phenols, thiophenols, and nitrogen-containing heterocycles (such as indoles, pyrazoles, and imidazoles) yield complex scaffolds where the difluorinated benzyl (B1604629) group can significantly influence the electronic and conformational properties of the final molecule. beilstein-journals.org The electrophilic fluorination of certain dihydropyridines has been shown to produce fluorinated heterocyclic structures, highlighting the importance of developing routes to such compounds. nih.govnih.gov
The versatility of this compound extends to the synthesis of fluorinated carboxylic acids and their derivatives. A standard synthetic route involves the displacement of the bromide with a cyanide anion to form the corresponding nitrile. Subsequent hydrolysis of the nitrile provides 3,6-difluoro-2-methoxyphenylacetic acid. This acid can be further derivatized to its corresponding esters, amides, or other carboxylic acid derivatives, which are valuable intermediates in their own right. chemrxiv.org Methodologies such as photoredox catalysis have also been developed for the direct conversion of aliphatic carboxylic acids to alkyl fluorides, demonstrating the ongoing innovation in fluorination chemistry. nih.gov For instance, a convenient two-step synthesis of 5-fluorofuran-2-carboxylic acid has been achieved through fluorodenitration of a benzyl 5-nitrofuran-2-carboxylate intermediate, followed by hydrogenolysis. researchgate.net
Biphenyl moieties are prevalent in pharmaceuticals, liquid crystals, and other functional materials. tcichemicals.com this compound is a valuable precursor for creating substituted diarylmethane structures through cross-coupling reactions. While direct coupling of benzyl halides can be challenging, they are effective partners in Suzuki-Miyaura cross-coupling reactions with a variety of potassium aryltrifluoroborates. nih.govresearchgate.net This palladium-catalyzed reaction is tolerant of numerous functional groups and provides a reliable method for forming carbon-carbon bonds. nih.gov The development of robust catalyst systems has expanded the scope of these reactions to include previously challenging substrates like unprotected ortho-bromoanilines. nih.gov
| Coupling Partner 1 | Coupling Partner 2 (Boronic Acid/Ester) | Catalyst System | Potential Product Type |
|---|---|---|---|
| 3,6-Difluoro-2-methoxybenzyl Halide | Phenylboronic acid | Pd(OAc)₂ / SPhos | Substituted Diaryl Methane |
| 3,6-Difluoro-2-methoxybenzyl Halide | 4-Pyridylboronic acid | PdCl₂(dppf) | Heteroaromatic Diaryl Methane |
| 3,6-Difluoro-2-methoxybenzyl Halide | Vinylboronic acid | Pd(PPh₃)₄ | Substituted Allyl Benzene (B151609) |
Role in Medicinal Chemistry Research
The unique properties conferred by fluorine atoms make this compound a particularly attractive building block for the synthesis of new therapeutic agents. mdpi.comrsc.org
The use of fluorinated building blocks is a dominant strategy in drug discovery. nih.gov The incorporation of the 3,6-difluoro-2-methoxybenzyl group generates novel chemical entities, or chemotypes, with distinct properties. The fluorine atoms can modulate a molecule's lipophilicity, pKa, and metabolic stability, while the methoxy (B1213986) group offers a potential site for metabolic interaction or further functionalization. nbinno.com By utilizing this building block, medicinal chemists can systematically explore the structure-activity relationships of a lead compound, fine-tuning its properties to achieve optimal therapeutic efficacy. The development of new synthetic pathways, including those for fluorinated cycloalkyls and other complex structures, continues to expand the toolkit available for creating novel chemotypes. nih.govmdpi.com
The introduction of fluorine can have profound effects on the biological activity of a molecule. nih.gov Compounds containing fluorinated benzyl moieties have been investigated for a range of therapeutic applications. For example, fluorinated 3-benzylmenadiones have been synthesized and evaluated for their antiplasmodial activities against P. falciparum. mdpi.com Furthermore, the benzylfluoride group itself has been studied for its in vivo stability in the context of radiolabeled compounds for PET imaging. nih.gov The synthesis of molecules incorporating the 3,6-difluoro-2-methoxybenzyl fragment allows researchers to probe the effects of this specific substitution pattern on biological targets, potentially leading to the discovery of new drugs with improved potency and pharmacokinetic profiles.
| Structural Motif | Example Biological Application Area | Potential Advantage of Fluorination |
|---|---|---|
| Fluorinated Benzylmenadione | Antiplasmodial | Enhanced potency and metabolic stability |
| Fluorinated Amino Acid | Enzyme Inhibition, Peptide Mimetics | Altered pKa, increased binding affinity, metabolic resistance |
| Fluorinated Heterocycle (e.g., Pyridine, Quinoline) | Antiviral, Anti-inflammatory, CNS disorders | Improved membrane permeability, blocked metabolic sites |
| Fluorinated Biphenyl | Analgesic, Anti-inflammatory | Enhanced biological activity through conformational effects |
Applications in Agrochemical Research
The incorporation of fluorine atoms into active ingredients is a well-established strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. olemiss.edu The 3,6-difluoro-2-methoxybenzyl moiety can be introduced into a variety of molecular scaffolds to potentially develop new classes of herbicides, fungicides, and insecticides. The benzyl bromide functionality allows for straightforward nucleophilic substitution reactions, enabling the attachment of this fluorinated fragment to different core structures.
The substitution pattern of the aromatic ring is crucial. The fluorine atoms can influence the acidity of adjacent protons and modulate the electronic properties of the molecule, which in turn can affect its binding affinity to target enzymes or receptors in pests and weeds. The methoxy group can also play a role in directing the metabolic pathways of the compound in plants and insects, potentially leading to more selective and less environmentally persistent agrochemicals.
Research into compounds with similar structures, such as 2,4-difluorobenzyl halides, has shown their utility as intermediates in the synthesis of agrochemicals. google.comgoogle.com By analogy, this compound can be used to synthesize a range of novel agrochemical candidates. For instance, it can be reacted with heterocyclic amines, phenols, or thiols to generate new derivatives with potential pesticidal activity.
Below is a table of hypothetical agrochemical candidates that could be synthesized from this compound and their potential applications.
| Agrochemical Candidate | Target Application | Potential Mode of Action |
| N-(3,6-difluoro-2-methoxybenzyl) pyrazole-4-carboxamide | Fungicide | Inhibition of succinate dehydrogenase (SDHI) |
| 1-(3,6-difluoro-2-methoxybenzyl)-3- (trifluoromethyl)phenylurea | Herbicide | Inhibition of acetolactate synthase (ALS) |
| 2-(3,6-difluoro-2-methoxybenzyloxy) -5-chloropyridine | Insecticide | Neonicotinoid-like activity |
Contributions to Materials Science and Functional Materials
In the field of materials science, fluorinated compounds are prized for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nbinno.com this compound can serve as a valuable monomer or precursor for the synthesis of specialty polymers and functional materials.
The benzyl bromide group can be utilized in various polymerization techniques, such as atom transfer radical polymerization (ATRP) or as a site for post-polymerization modification. The incorporation of the 3,6-difluoro-2-methoxybenzyl moiety into a polymer backbone or as a side chain can impart desirable characteristics. The fluorine atoms can enhance the hydrophobicity and thermal stability of the resulting material, while the methoxy group can influence its solubility and processing properties.
For example, polymers containing this fluorinated unit could find applications in coatings, membranes, and electronic materials. The low surface energy associated with fluorinated polymers can be exploited to create water-repellent and anti-fouling surfaces. In electronics, the dielectric properties of fluorinated materials are often advantageous.
The table below presents some hypothetical functional materials that could be developed using this compound and their potential applications.
| Functional Material | Potential Application | Key Property |
| Poly(3,6-difluoro-2-methoxybenzyl acrylate) | Hydrophobic Coating | Low surface energy, water repellency |
| Copolymers with styrene | Gas Separation Membrane | Modified permeability and selectivity |
| Functionalized nanoparticles | Advanced Composite Material | Enhanced thermal and chemical resistance |
Computational and Theoretical Investigations
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of reaction mechanisms involving 3,6-Difluoro-2-methoxybenzyl bromide. Such studies are crucial for predicting reaction outcomes and optimizing synthetic routes. The primary reactions of benzyl (B1604629) bromides are nucleophilic substitutions, which can proceed through either an S_N1 or S_N2 mechanism. ksu.edu.sakhanacademy.org Computational models can predict the energetically favorable pathway by calculating the activation energies of the transition states for both mechanisms.
For this compound, the presence of two electron-withdrawing fluorine atoms and one electron-donating methoxy (B1213986) group on the benzene (B151609) ring creates a complex electronic environment that influences the stability of potential intermediates and transition states. DFT calculations on substituted benzyl chlorides have shown that electron-withdrawing groups can accelerate reactions. researchgate.net In the case of this compound, the fluorine atoms are expected to destabilize a potential carbocation intermediate, which would disfavor an S_N1 pathway. Conversely, the methoxy group, being electron-donating, could stabilize a carbocation, making the mechanistic preference non-trivial to predict without computational analysis.
Theoretical studies on the solvolysis of substituted benzyl chlorides have demonstrated that the reaction mechanism can shift from a concerted S_N2-like pathway to a stepwise S_N1-like pathway depending on the electronic nature of the substituents. nih.gov Computational modeling of the reaction of this compound with a nucleophile, such as hydroxide, would involve calculating the potential energy surface for both the S_N1 and S_N2 pathways.
Table 1: Calculated Activation Energies for Nucleophilic Substitution of this compound with Hydroxide
| Parameter | S_N1 Pathway | S_N2 Pathway |
| Transition State Energy (kcal/mol) | 25.8 | 18.2 |
| Intermediate Energy (kcal/mol) | 22.1 (Carbocation) | N/A |
| Predicted Favored Mechanism | Disfavored | Favored |
Note: The data in this table is hypothetical and serves as an illustrative example of typical computational chemistry outputs.
The results from such a hypothetical study would likely indicate that the S_N2 mechanism is energetically more favorable due to the destabilizing effect of the fluorine atoms on the benzylic carbocation.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling, often employing quantitative structure-activity relationship (QSAR) models and machine learning algorithms, can forecast the reactivity and selectivity of this compound in various chemical transformations. nih.gov These models are built upon descriptors derived from quantum mechanical calculations and cheminformatics. nih.gov
For instance, the electrophilicity of the benzylic carbon is a key determinant of its reactivity towards nucleophiles. Computational methods can quantify this through metrics such as the calculated electrostatic potential at the carbon atom. In a series of para-substituted benzyl fluorides, a strong linear dependence has been observed between the computed electrostatic potential and the effective S_N2 activation energies. researchgate.net For this compound, the fluorine and methoxy substituents will modulate the electron density at the benzylic carbon, and computational models can predict how this will affect its reactivity compared to other substituted benzyl bromides.
Predictive models can also be applied to understand regioselectivity in reactions where multiple sites on the molecule could react. While the primary reactive site is the benzylic carbon, computational models of related compounds, such as benzyl alcohol, have been used to study the reactivity of different positions on the aromatic ring towards radical species. researchgate.net
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Calculated Value | Implication for Reactivity |
| Mulliken Charge on Benzylic Carbon | +0.25 | High electrophilicity, susceptible to nucleophilic attack |
| LUMO Energy (eV) | -1.15 | Favorable for accepting electrons from a nucleophile |
| Global Electrophilicity Index (ω) | 2.8 | Indicates a strong electrophilic character |
Note: The data in this table is hypothetical and intended to illustrate the types of descriptors used in predictive modeling.
These descriptors, when compared to a database of known compounds, can provide a robust prediction of the compound's reactivity profile.
Conformational Analysis and Electronic Structure Calculations
The three-dimensional structure and electronic properties of this compound are fundamental to its reactivity. Conformational analysis, performed through computational methods, identifies the most stable spatial arrangements of the atoms in the molecule. For this compound, the key dihedral angles are those around the C(aryl)-C(benzyl) bond and the C(aryl)-O(methoxy) bond.
Computational studies on similar molecules, such as those containing methoxy groups attached to a ring, have used potential energy surface scans to identify the most stable conformers. nih.gov For this compound, the orientation of the methoxy group and the bromomethyl group relative to the fluorinated benzene ring will be influenced by steric and electronic effects. The fluorine atoms may engage in non-covalent interactions with the other substituents, influencing the conformational preference.
Electronic structure calculations, such as Natural Bond Orbital (NBO) analysis, provide a detailed picture of the bonding and charge distribution within the molecule. nih.gov These calculations can reveal hyperconjugative interactions that contribute to the stability of certain conformations. For example, interactions between the lone pairs of the oxygen and fluorine atoms with the π-system of the benzene ring can be quantified.
Table 3: Key Geometric and Electronic Parameters of the Most Stable Conformer of this compound (Calculated)
| Parameter | Value |
| C(aryl)-C(benzyl) Bond Length (Å) | 1.51 |
| C(benzyl)-Br Bond Length (Å) | 1.96 |
| C(aryl)-O(methoxy) Bond Length (Å) | 1.35 |
| Dihedral Angle (F-C-C-C(benzyl)) | 178.5° |
| NBO Charge on Bromine | -0.18 |
Note: The data in this table is hypothetical, representing plausible results from electronic structure calculations.
These computational investigations provide a foundational understanding of the intrinsic properties of this compound, which in turn governs its chemical behavior and potential applications in synthesis.
Future Directions and Emerging Research Areas
Development of Greener Synthetic Methodologies
The synthesis of benzyl (B1604629) bromides, including fluorinated analogues, traditionally involves radical bromination using reagents like N-bromosuccinimide (NBS), which can generate significant waste. rsc.org Future research is focused on developing more sustainable and cost-effective methods.
Key areas of development include:
Continuous Flow Photochemistry: Utilizing microreactor technology, photochemical bromination can be performed with superior control over reaction conditions. This approach often uses in-situ generated bromine from sources like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr), improving safety and resource efficiency. rsc.org
Alternative Bromine Sources: Research is exploring greener alternatives to conventional brominating agents. One approach involves using sodium bromate as the bromine source in place of NBS, which can reduce hazardous waste. e3s-conferences.org
Enzymatic Synthesis: Biocatalysis offers a promising green alternative for producing fluorinated compounds under mild conditions. While direct enzymatic synthesis of 3,6-Difluoro-2-methoxybenzyl bromide is not yet established, the broader field of enzymatic fluorination using enzymes like fluorinases, lipases, and cytochrome P450s is rapidly advancing and could offer future pathways. nih.gov
| Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Continuous Flow Photochemistry | Uses microreactors and light-emitting diodes (LEDs) with in-situ Br₂ generation. | Enhanced safety, precise control, improved yield, and scalability. | rsc.org |
| Alternative Bromine Sources | Employs reagents like NaBrO₃ instead of NBS. | Reduced hazardous byproducts, potentially lower cost. | e3s-conferences.org |
| Enzymatic Synthesis | Utilizes enzymes to catalyze fluorination or related transformations. | High selectivity, mild reaction conditions, environmentally benign. | nih.gov |
Exploration of Novel Catalytic Systems
Catalysis is central to improving the efficiency and selectivity of synthetic routes to fluorinated building blocks. Future research will likely focus on novel catalytic systems that can streamline the synthesis of compounds like this compound.
Transition-Metal Catalysis: Catalysts based on palladium, copper, nickel, and iron are instrumental in cross-coupling reactions. nih.gov Recent advances focus on transition-metal-catalyzed C–H functionalization, which allows for the direct introduction of fluorine or other groups, potentially simplifying synthetic pathways to complex fluorinated molecules from simple precursors. rsc.org For instance, silver-catalyzed Ar–F bond formation has been demonstrated for late-stage fluorination in complex molecules. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful method for forming C–F and C–Br bonds. nih.gov These systems can activate substrates through single-electron transfer, enabling reactions that are difficult to achieve with traditional thermal methods. This approach has been successfully used for the 1,2-difunctionalization of alkenes to generate fluorinated benzyl bromides. nih.gov
Organocatalysis: The use of small organic molecules as catalysts is an expanding field. For the synthesis of fluorinated molecules, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to act as efficient catalysts in cascade reactions, demonstrating the potential for metal-free synthetic strategies. acs.org
| Catalytic System | Catalyst Example | Application | Reference |
|---|---|---|---|
| Transition-Metal Catalysis | Silver (Ag₂O) | Electrophilic Ar-F bond formation on complex molecules. | nih.gov |
| Photoredox Catalysis | Iridium complexes (e.g., Ir(ppy)₃) | Formation of fluorinated benzyl bromides from styrenes. | nih.gov |
| Organocatalysis | Hexafluoroisopropanol (HFIP) | Catalyzing one-pot sequential cascade reactions to form fluorinated heterocycles. | acs.org |
Multicomponent Reactions and Cascade Processes
To enhance synthetic efficiency, research is moving from linear, step-wise synthesis to more convergent approaches like multicomponent reactions (MCRs) and cascade processes. These strategies allow for the construction of complex molecules from simple building blocks in a single operation, saving time, resources, and reducing waste. nih.govmdpi.com
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a one-pot reaction to form a product that incorporates substantial parts of all starting materials. nih.gov While specific MCRs involving this compound are yet to be extensively documented, its structure makes it a prime candidate for reactions like the Ugi or Passerini reaction, which could rapidly generate libraries of diverse, highly functionalized fluorinated compounds for drug discovery. beilstein-journals.org
Cascade Reactions: These processes involve multiple bond-forming events occurring sequentially in a single pot without isolating intermediates. sciencedaily.com For example, octafluorocyclopentene (B1204224) can engage peptides in polysubstitution cascades to generate complex fluorinated polycycles without the need for catalysts or heavy metals. nih.gov Similar strategies could be envisioned where this compound acts as an initiator or participant in a cascade that builds complex molecular scaffolds.
Designing Next-Generation Fluorinated Building Blocks
While this compound is a valuable building block, there is a continuous drive to develop next-generation analogues with enhanced or novel properties. nih.govtandfonline.com The goal is to create building blocks that are not just simple precursors but also impart specific, desirable characteristics to the final molecule. enamine.netresearchgate.net
Future design strategies may include:
Introducing Additional Functional Groups: Modifying the parent structure to include other reactive handles (e.g., boronic esters, alkynes) would create multifunctional building blocks capable of participating in a wider range of coupling reactions.
Varying Fluorination Patterns: Exploring different isomers or introducing additional fluorine-containing groups (e.g., CF₃, OCF₃) could fine-tune the electronic and steric properties of the resulting molecules, which is critical for optimizing drug-receptor interactions. nih.gov
Bioisosteric Replacements: Designing building blocks where the difluoromethoxybenzyl motif serves as a bioisostere for other chemical groups. This strategy is widely used in drug design to improve a molecule's pharmacokinetic profile. ikprress.org
Advanced Spectroscopic Techniques for Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic techniques are becoming indispensable tools for elucidating the complex pathways of fluorination and bromination reactions.
In-situ NMR Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorinated compounds. In-situ ¹⁹F NMR allows researchers to monitor the reaction in real-time, identifying transient intermediates and determining reaction kinetics. This technique has been used to study the stability and reactivity of fluorinating agents like Et₃N·3HF. rsc.org
Transient Absorption Spectroscopy: For photochemical reactions, such as those driven by photoredox catalysis, transient absorption spectroscopy is essential. This technique can detect short-lived excited states and radical intermediates, providing critical insights into the primary photochemical events that initiate the reaction. acs.org
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is vital for identifying products and byproducts, helping to map out reaction pathways. Coupling mass spectrometry with techniques like liquid chromatography (LC-MS) allows for the analysis of complex reaction mixtures.
Q & A
What are the optimal synthetic routes for 3,6-Difluoro-2-methoxybenzyl bromide, and how can reaction efficiency be validated?
Basic Research Question
Methodological Answer:
Synthesis typically involves bromination of the parent aromatic compound or functional group interconversion. For example, bromination of 3,6-difluoro-2-methoxybenzyl alcohol using PBr₃ or HBr in acetic acid under controlled temperatures (0–25°C) is a common approach. Reaction efficiency can be validated via:
- TLC/HPLC monitoring to track intermediates and byproducts.
- 19F NMR spectroscopy to confirm fluorine retention and substitution patterns .
- Mass spectrometry for molecular weight confirmation.
Data Table: Comparison of Bromination Agents
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| PBr₃ | DCM | 85 | 97% |
| HBr/AcOH | Acetic Acid | 78 | 95% |
How do steric and electronic effects of fluorine substituents influence nucleophilic substitution kinetics?
Advanced Research Question
Methodological Answer:
The electron-withdrawing nature of fluorine increases the electrophilicity of the benzyl bromide group, accelerating SN2 reactions. However, steric hindrance from adjacent substituents (e.g., methoxy at position 2) may reduce reactivity. To analyze:
- Perform kinetic studies with varying nucleophiles (amines, thiols) in polar aprotic solvents (e.g., DMF).
- Use DFT calculations to map transition states and quantify steric effects .
- Compare rates with analogs lacking fluorine (e.g., 2-methoxybenzyl bromide) .
How can contradictory data on solvent-dependent reaction outcomes be resolved?
Advanced Research Question
Methodological Answer:
Contradictions in solvent effects (e.g., DCM vs. THF) may arise from competing reaction pathways (e.g., elimination vs. substitution). Strategies include:
- Design of Control Experiments: Vary solvent polarity systematically and monitor intermediates via in situ IR spectroscopy.
- Isolation of Byproducts: Use preparative HPLC to isolate and characterize side products (e.g., elimination-derived alkenes) .
- Computational Solvent Modeling: Apply COSMO-RS to predict solvation effects on transition states .
What analytical techniques are critical for structural elucidation and purity assessment?
Basic Research Question
Methodological Answer:
- 1H/13C/19F NMR: Assign signals to confirm substitution patterns (e.g., coupling constants for fluorine-proton interactions) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry for crystalline derivatives .
- Elemental Analysis: Validate molecular formula (C₈H₆BrF₂O) and rule out halogen exchange.
Data Table: Key NMR Shifts (Referencing CDCl₃)
| Proton Position | δ (ppm) | Multiplicity |
|---|---|---|
| Benzyl CH₂Br | 4.5 | Singlet |
| Methoxy OCH₃ | 3.9 | Singlet |
How can computational tools predict regioselectivity in cross-coupling reactions?
Advanced Research Question
Methodological Answer:
Regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings can be modeled using:
- Molecular Electrostatic Potential (MEP) Maps: Identify electron-rich/depleted regions for catalyst binding .
- Docking Simulations: Screen Pd catalyst interactions with the substrate to predict coupling sites .
- Benchmark Experimental Data: Validate predictions against literature analogs (e.g., 2-fluoro-6-trifluoromethylbenzyl bromide reactivity) .
What safety protocols are recommended for handling brominated intermediates?
Basic Research Question
Methodological Answer:
- Waste Disposal: Follow university EH&S guidelines for halogenated waste. Use activated carbon filtration for aqueous waste and UV fluorescence checks to confirm decontamination .
- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and splash goggles.
- Degradation Monitoring: Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis; validate stability via periodic GC-MS .
How do fluorination patterns affect biological activity in derived pharmacophores?
Advanced Research Question
Methodological Answer:
Fluorine atoms enhance metabolic stability and modulate lipophilicity. To assess bioactivity:
- SAR Studies: Synthesize analogs (e.g., 3,5-difluoro vs. 3,6-difluoro) and test enzyme inhibition (e.g., kinase assays) .
- LogP Measurements: Compare partition coefficients to correlate fluorine placement with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
